![molecular formula C13H14N4O3S B14367732 N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide CAS No. 91402-01-6](/img/structure/B14367732.png)
N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide is a complex organic compound with a unique structure that combines a thiazole ring with a nitrophenyl group and an ethyl glycinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The nitrophenyl group is then introduced through nitration reactions, and the ethyl glycinamide moiety is added via amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N2-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-[N-ethyl-4-(4-nitrophenyl)azoanilino]ethanol: A compound with a similar nitrophenyl group but different functional groups.
N-[2-(4-nitrophenyl)ethyl]thiourea: Another compound with a nitrophenyl group and a thiourea moiety.
Uniqueness
N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide is unique due to its combination of a thiazole ring, nitrophenyl group, and ethyl glycinamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
91402-01-6 |
|---|---|
分子式 |
C13H14N4O3S |
分子量 |
306.34 g/mol |
IUPAC名 |
2-(ethylamino)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H14N4O3S/c1-2-14-7-12(18)16-13-15-11(8-21-13)9-3-5-10(6-4-9)17(19)20/h3-6,8,14H,2,7H2,1H3,(H,15,16,18) |
InChIキー |
RMVROMHACZTVDX-UHFFFAOYSA-N |
正規SMILES |
CCNCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)
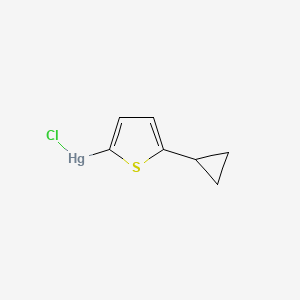
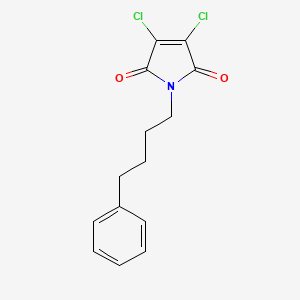
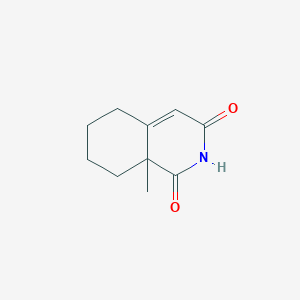
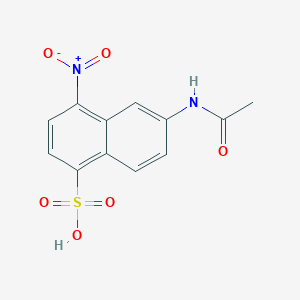
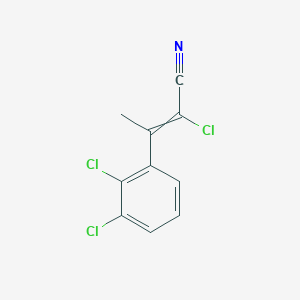
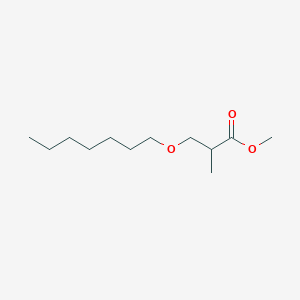
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
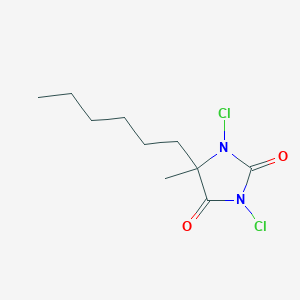
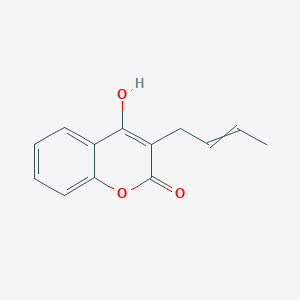
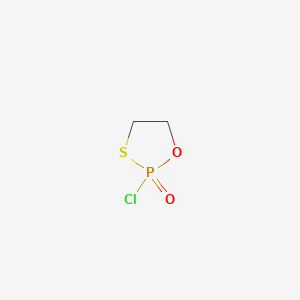

![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
